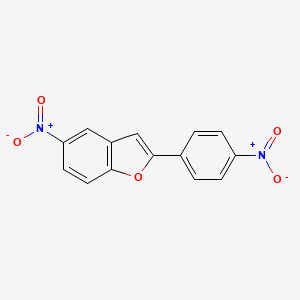

5-Nitro-2-(4-nitrophenyl)-1-benzofuran

Description

Significance of the Benzofuran (B130515) Core in Heterocyclic Chemistry and Material Science

Benzofuran, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a cornerstone in the architecture of many biologically active and materially significant molecules. numberanalytics.comwikipedia.org First synthesized in 1870, this structural motif is prevalent in numerous natural products, such as alkaloids and terpenoids, which often exhibit a range of biological effects. numberanalytics.comacs.orgnih.gov Its versatility has established it as a privileged scaffold—a molecular framework that is frequently found in active compounds. numberanalytics.comacs.org

In the realm of medicinal chemistry, benzofuran derivatives have been developed into drugs with a wide array of therapeutic applications, including antiarrhythmic, antifungal, anticancer, and anti-inflammatory agents. bohrium.comrsc.orgnih.govresearchgate.net For instance, Amiodarone is a well-known antiarrhythmic drug built upon a benzofuran structure. rsc.orgnih.gov

Beyond medicine, the benzofuran core is integral to advancements in material science. numberanalytics.com Its unique electronic and photophysical properties make it a valuable component in the design of organic electronics. numberanalytics.comnumberanalytics.com Benzofuran-based materials are being explored for applications such as:

Organic Light-Emitting Diodes (OLEDs) numberanalytics.com

Organic Photovoltaics (OPVs) numberanalytics.comnih.gov

Field-Effect Transistors (FETs) acs.orgnih.gov

Polymers and Dyes nih.govrsc.org

The planar and electron-rich nature of the benzofuran system allows for extensive chemical modification, enabling chemists to fine-tune its properties for specific technological or therapeutic goals. numberanalytics.com

Table 1: Physicochemical Properties of the Benzofuran Core This interactive table provides key data for the parent compound, Benzofuran.

| Property | Value | Source |

| IUPAC Name | 1-benzofuran | nih.gov |

| Molecular Formula | C₈H₆O | numberanalytics.comnih.gov |

| Molecular Weight | 118.13 g/mol | numberanalytics.comnih.gov |

| Appearance | Colorless, oily liquid | nih.govnih.gov |

| Key Feature | Fused benzene and furan rings | wikipedia.org |

Contextualization of Nitro-Substituted Benzofuran Derivatives in Medicinal and Advanced Chemical Fields

The introduction of nitro (NO₂) groups to the benzofuran scaffold dramatically influences its chemical character and biological activity. The nitro group is a potent electron-withdrawing group, which can significantly alter the electronic distribution within the molecule, impacting its reactivity, photophysical properties, and interactions with biological targets. nih.govnih.gov

In medicinal chemistry, nitro-substituted benzofurans are actively investigated for their therapeutic potential. Research has demonstrated that these derivatives possess a range of biological activities:

Antimicrobial and Antibacterial Activity : The presence of a nitro group, particularly at the 5-position, is a recurring feature in benzofurans with potent antibacterial properties. rsc.orgresearchgate.net Studies on related nitro-containing heterocycles, such as 5-nitrofurans and 5-nitroimidazoles, have shown their effectiveness against various bacterial strains, including Staphylococcus aureus. researchgate.netresearchgate.netnih.gov

Anticancer Activity : Several 5-nitrobenzofuran (B105749) derivatives have been identified as potential anticancer agents. researchgate.netnih.gov The nitro group can play a crucial role in the mechanism of action, contributing to the compound's cytotoxicity against tumor cells. nih.gov

Antitubercular Activity : The furan scaffold is common in antitubercular drugs, and nitro-substituted derivatives are of particular interest. mdpi.com In silico studies have suggested that the nitro group on benzofuran and naphthofuran derivatives can form stabilizing hydrogen bonds with the active site of target proteins in Mycobacterium tuberculosis, such as the NarL protein. nih.gov

In advanced chemical fields, particularly photochemistry and materials science, nitro-substitution is a key strategy for tuning a molecule's optical and electronic properties. nih.gov The introduction of a nitro group can lead to significant shifts in the absorption and fluorescence spectra of a compound, a phenomenon known as solvatochromism. nih.gov This makes nitro-substituted benzofurans candidates for applications such as chemical sensors and nonlinear optical materials. nih.govresearchgate.net

Table 2: Reported Biological Activities of Nitro-Substituted Benzofuran Derivatives This interactive table summarizes key research findings on the bioactivity of these compounds.

| Derivative Type | Reported Activity | Research Focus | Citation(s) |

| 5-Nitrobenzofurans | Antibacterial, Anticancer | Synthesis and evaluation of biological activity. | researchgate.net |

| 5-Nitrobenzofuran-2-carboxyhydrazides | Antimicrobial, Anti-inflammatory | Synthesis of new derivatives for biological screening. | ajphs.com |

| (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranones | Antibacterial | Synthesis and QSAR studies against various bacteria. | researchgate.net |

| 8-nitronaphtho[2,1-b]furan derivatives | Antitubercular (in silico) | Molecular docking with Mycobacterium tuberculosis protein NarL. | nih.gov |

Rationale for Academic Investigation of 5-Nitro-2-(4-nitrophenyl)-1-benzofuran and Structurally Related Analogs

The specific structure of this compound provides a compelling rationale for focused academic investigation, drawing from the established potential of its constituent parts. The motivation for studying this compound and its analogs is multifaceted, spanning both medicinal and materials applications.

Synergistic Bioactivity : The compound features two nitro groups—one on the benzofuran ring (position 5) and one on the phenyl ring (position 4). This dinitro configuration presents an opportunity to explore synergistic or enhanced biological effects. Given that 5-nitrobenzofurans are known for antimicrobial and anticancer activity rsc.orgresearchgate.net, and that related compounds like 5-(4-nitrophenyl)furan-2-carboxylic acid are being investigated as antitubercular agents mdpi.com, this compound is a prime candidate for evaluation against a panel of cancer cell lines and pathogenic microbes, including M. tuberculosis. mdpi.com

Advanced Photochemical Applications : Research on the closely related 2-(4-nitrophenyl)benzofuran (lacking the 5-nitro group) has shown its promise as a chromophore for two-photon (TP) uncaging. nih.gov This process uses near-infrared light to release a protected biological molecule, offering precise spatial and temporal control in physiological studies. nih.gov The addition of a second nitro group at the 5-position in this compound is a logical next step to modulate its two-photon absorption cross-section and uncaging efficiency, potentially leading to a more effective photoremovable protecting group. nih.gov

Drug Delivery and Pharmacokinetics : Studies on 4-nitrophenyl-functionalized benzofurans have demonstrated their ability to bind to serum albumins, which are carrier proteins in the bloodstream. nih.gov This interaction is crucial for understanding the pharmacokinetics and potential of a compound as a deliverable drug. Investigating how this compound interacts with these proteins is a rational step toward assessing its viability as a therapeutic agent. nih.gov

The academic pursuit of this compound is therefore driven by the hypothesis that the unique combination of a proven bioactive scaffold (benzofuran), a known bio-active substituent (5-nitro group), and a photochemically active moiety (2-(4-nitrophenyl)) will yield a molecule with novel and enhanced properties suitable for cutting-edge applications in medicine and technology.

Structure

3D Structure

Properties

CAS No. |

84102-50-1 |

|---|---|

Molecular Formula |

C14H8N2O5 |

Molecular Weight |

284.22 g/mol |

IUPAC Name |

5-nitro-2-(4-nitrophenyl)-1-benzofuran |

InChI |

InChI=1S/C14H8N2O5/c17-15(18)11-3-1-9(2-4-11)14-8-10-7-12(16(19)20)5-6-13(10)21-14/h1-8H |

InChI Key |

LBIGRTHIMGBGNI-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=CC3=C(O2)C=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(O2)C=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 5 Nitro 2 4 Nitrophenyl 1 Benzofuran and Analogous Systems

Established and Emerging Synthetic Routes to Benzofuran (B130515) Scaffolds

The creation of the benzofuran core can be achieved through several established and innovative synthetic pathways. These routes generally involve the formation of a key C-O bond to close the furan (B31954) ring, starting from appropriately substituted phenolic precursors.

Annulation Reactions Involving Phenolic and Furan Precursors

Annulation reactions provide a direct approach to constructing the benzofuran system by combining a phenolic precursor with a component that will form the furan ring. A notable example is the copper-mediated oxidative annulation of phenols with unactivated internal alkynes. rsc.org This method allows for the direct coupling of these two components to form the benzofuran scaffold. The reaction proceeds through a mechanism involving electrophilic carbocupration of the phenol (B47542), followed by alkyne insertion and subsequent cyclization. rsc.org This strategy is adaptable for creating a variety of substituted benzofurans, and by selecting a nitrophenol and a nitrophenyl-substituted alkyne, it could be tailored for the synthesis of compounds like 5-Nitro-2-(4-nitrophenyl)-1-benzofuran. Another approach involves the benzannulation of (trialkylsilyl)vinylketenes with lithium ynolates, which generates highly substituted phenols that can serve as advanced precursors for cyclization into benzofused oxygen heterocycles. nih.gov

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for benzofuran synthesis, where a precursor molecule containing a phenol and a suitably positioned reactive group undergoes ring closure. A common method involves the cyclization of o-alkynylphenols. These intermediates can be synthesized via Sonogashira coupling of o-halophenols with terminal alkynes. The subsequent cyclization can be promoted by various catalysts. nih.govacs.org

Another significant intramolecular approach is the cyclization of 1-(2-haloaryl)ketones. In this method, the enolate of the ketone acts as an internal nucleophile, displacing the adjacent aryl halide to form the furan ring. This C7a–O bond forming strategy has been successfully demonstrated using non-precious transition metal catalysts like iron and copper. acs.orgnih.gov The process can begin with the regioselective halogenation of an aryl ketone, followed by an intramolecular O-arylation to yield the benzofuran product. acs.org

| Cyclization Strategy | Precursor | Key Bond Formation | Catalyst/Conditions | Ref |

| Oxidative Cyclization | o-cinnamyl phenols | C-O | Pd(II) catalyst, benzoquinone | nih.gov |

| Cyclodehydration | α-aryloxy ketones | C-C, C-O | Ir(III) catalyst | organic-chemistry.org |

| Reductive Cyclization | 1-(2-hydroxyphenyl)-propargyl alcohols | C-O | Pd-catalyzed, isocyanide-mediated | organic-chemistry.org |

| Halogenation/O-arylation | 1-arylketones | C-O | FeCl₃ (halogenation), CuI (cyclization) | acs.org |

One-Pot Synthetic Protocols for Nitrobenzofuran Derivatives

One-pot syntheses are highly efficient as they reduce the need for isolating intermediates, saving time and resources. Several one-pot methods have been developed for benzofuran derivatives, including those with nitro groups. For instance, a catalyst-free cascade reaction between nitroepoxides and salicylaldehydes can produce various benzofuran derivatives. nih.govresearchgate.net This reaction proceeds effectively using K₂CO₃ as a base in DMF at elevated temperatures, with higher yields observed when using nitro-substituted salicylaldehydes. nih.gov

Transition-metal-free one-pot synthesis at room temperature has also been achieved for fused benzofuranamines through a Smiles rearrangement, starting from 2-fluorobenzonitriles and substituted alcohols. mdpi.com This method is notable for its mild conditions and high efficiency. Additionally, palladium-catalyzed one-pot procedures, such as the sequential Sonogashira coupling and cyclization of o-halophenols with terminal alkynes, provide a direct route to 2-substituted benzofurans. acs.org These protocols can tolerate a range of functional groups, including the nitro group, enabling the synthesis of complex molecules. acs.org

Catalytic Strategies in the Construction of Nitrobenzofuran Systems

Catalysis is central to the modern synthesis of benzofurans, offering high efficiency and selectivity. Both transition-metal and base-mediated strategies are widely employed, providing versatile tools for constructing the nitrobenzofuran framework.

Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-Copper Catalysis, Sonogashira Coupling)

Transition metal catalysis, particularly using palladium and copper, is a cornerstone of benzofuran synthesis. The Sonogashira coupling reaction is frequently used to form a key C-C bond between an o-halophenol and a terminal alkyne, creating an o-alkynylphenol intermediate that subsequently cyclizes. elsevier.eselsevier.es A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper co-catalyst (e.g., CuI) is classic for this transformation, which is typically carried out in the presence of a base like triethylamine. nih.govacs.org

This palladium-copper catalytic system can be employed in a one-pot, three-component reaction between an o-iodophenol, a terminal alkyne, and an aryl iodide to generate 2,3-disubstituted benzofurans. nih.gov The initial Sonogashira coupling is followed by an intramolecular cyclization. Microwave irradiation has been shown to accelerate these reactions and improve yields. nih.gov For the specific synthesis of this compound, this would involve the coupling of 2-halo-4-nitrophenol with 1-ethynyl-4-nitrobenzene. The tolerance of Sonogashira and other palladium-catalyzed reactions to nitro groups makes this a highly viable approach. acs.orgmdpi.com

| Reaction Type | Catalysts | Precursors | Key Features | Ref |

| Sonogashira Coupling/Cyclization | Pd(OAc)₂, CuI | o-hydroxyaryl halides, terminal alkynes | Catalytic amounts of Pd and Cu, base present | elsevier.eselsevier.es |

| One-Pot Sonogashira/Cyclization | (PPh₃)PdCl₂, CuI | o-iodophenols, terminal alkynes | One-pot procedure, good to excellent yields | nih.govacs.org |

| Three-Component Coupling | Pd catalyst, CuI | o-iodophenols, terminal acetylenes, aryl iodides | Microwave-assisted, minimizes side products | nih.gov |

| Intramolecular O-arylation | Pd catalyst | 1-(2-bromoaryl)ketones | Forms C7a-O bond | nih.gov |

Base-Mediated and Catalyst-Free Methodologies

While transition metals are highly effective, base-mediated and catalyst-free methods offer alternatives that can be more cost-effective and environmentally benign. Base-catalyzed condensation of o-hydroxyphenones with 1,1-dichloroethylene leads to the formation of functionalized benzofurans. organic-chemistry.org

A notable catalyst-free approach involves the reaction of nitroepoxides with salicylaldehydes, which proceeds via a cascade mechanism mediated by a simple base like potassium carbonate. nih.gov This method is particularly relevant for the synthesis of nitro-substituted benzofurans. Similarly, a transition-metal-free, one-pot synthesis of benzofuran derivatives has been developed using a Smiles rearrangement, which operates efficiently at room temperature. mdpi.com These methods highlight the potential for synthesizing complex heterocyclic systems without the need for expensive and potentially toxic heavy metal catalysts.

Mechanistic Elucidation of Synthetic Transformations Leading to Nitrobenzofurans

The synthesis of nitro-substituted benzofurans, including this compound, involves complex chemical transformations. A thorough understanding of the underlying reaction mechanisms, including the identification of transient intermediates and reaction pathways, is crucial for optimizing synthetic protocols and achieving desired molecular architectures.

Investigation of Reaction Pathways and Intermediate Formation

The formation of the benzofuran core, particularly when substituted with nitro groups, can be achieved through various synthetic routes, each with distinct mechanistic pathways. These routes often involve either metal-catalyzed or catalyst-free conditions.

Transition metal catalysis is a cornerstone in the synthesis of benzofuran derivatives. Catalysts based on palladium, copper, and nickel are frequently employed to facilitate the necessary bond formations. For instance, in palladium-catalyzed reactions, a common pathway involves an initial oxidative addition of the metal to a starting material, followed by processes like carbopalladation to generate key intermediates. These intermediates then undergo further reactions, such as migratory insertion and cycloaddition, to yield the final benzofuran structure. Similarly, copper-catalyzed syntheses can proceed through the formation of copper acetylide intermediates, which then undergo intramolecular nucleophilic attack and isomerization to form the benzofuran ring.

A notable catalyst-free approach involves the reaction of substituted salicylaldehydes with nitro epoxides. Another significant reaction is the dearomative (3 + 2) cycloaddition of 2-nitrobenzofurans with para-quinamines. Mechanistic studies suggest this reaction begins with the formation of an in situ-generated intermediate from the para-quinamine, promoted by an inorganic base. This intermediate then attacks the C3-position of the 2-nitrobenzofuran in an aza-Michael reaction. This step leads to the dearomatization of the nitrobenzofuran and the formation of a key intermediate, designated as Int A . Subsequently, an intramolecular Michael addition within Int A yields the final polycyclic product. The investigation of such pathways is critical for rational reaction design.

| Synthetic Strategy | Catalyst/Conditions | Key Intermediate(s) | Reaction Type |

|---|---|---|---|

| Palladium-Catalyzed Cyclization | Pd(OAc)₂, bpy, Toluene | Palladium-carbene complex | Oxidative addition, Migratory insertion |

| Copper-Catalyzed One-Pot Synthesis | CuBr, Na₂CO₃, DMSO | Copper acetylide | Intramolecular nucleophilic attack |

| Dearomative (3+2) Cycloaddition | Inorganic Base (e.g., Cs₂CO₃) | Aza-Michael adduct (Int A) | Aza-Michael addition, Intramolecular Michael addition |

| Catalyst-Free Reaction | Acetonitrile, Heat | Isomeric intermediates followed by nucleophilic addition product | Reaction of hydroxyl-substituted aryl alkynes and sulfur ylides |

Understanding Stereochemical Control in Synthesis

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of organic synthesis that profoundly influences a compound's properties and function. Achieving control over the stereochemical outcome of a reaction is a primary objective in the synthesis of complex molecules like substituted nitrobenzofurans, which can possess multiple stereocenters.

Several strategies are employed to control stereochemistry. Substrate control is a method where the existing stereochemistry in one part of a molecule dictates the stereochemical outcome of a reaction occurring at another part of the same molecule. Another powerful technique is auxiliary stereochemical control , where a chiral auxiliary is temporarily attached to the substrate to direct the stereochemistry of a subsequent reaction. After serving its purpose, the auxiliary is removed. The use of chiral catalysts in asymmetric synthesis is also a prevalent method for producing specific stereoisomers.

In the context of nitrobenzofuran-related systems, high levels of stereochemical control have been demonstrated. For example, the dearomative (3 + 2) cycloaddition reaction between para-quinamines and 2-nitrobenzofurans proceeds with excellent diastereoselectivities, often greater than 20:1 dr (diastereomeric ratio). This indicates a highly ordered transition state where the reactants approach each other in a preferred orientation, thus controlling the formation of the new stereocenters. Despite these successes, achieving precise stereochemical control remains a challenge, influenced by factors such as substrate complexity, the efficiency of stereoinduction, and the scalability of the process.

| Strategy | Description | Example Application Context |

|---|---|---|

| Substrate Control | Existing stereocenter(s) in the starting material direct the formation of new stereocenters. | Cyclization of a chiral acyclic precursor. |

| Auxiliary Control | A removable chiral group is attached to the substrate to guide the stereochemical course of a reaction. | Asymmetric alkylation of an enolate. |

| Catalyst Control | A chiral catalyst creates a chiral environment that favors the formation of one stereoisomer over another. | Asymmetric hydrogenation or epoxidation. |

| Reagent Control | A chiral reagent is used to introduce a new stereocenter with a specific configuration. | Use of a chiral reducing agent like CBS reagent. |

Derivatization and Functionalization Strategies for Enhancing Chemical Diversity

The benzofuran scaffold serves as a versatile template for chemical modification. Derivatization and functionalization of both the benzofuran ring system and its substituents are key strategies for creating libraries of compounds with diverse chemical properties.

Introduction of Nitro Groups and Other Substituents on the Benzofuran Ring

The introduction of substituents at specific positions on the benzofuran core is a primary method for generating structural diversity and modulating the molecule's electronic properties. The nitro group is a particularly important substituent; its strong electron-withdrawing nature can significantly influence the reactivity of the benzofuran system. For example, 2-nitrobenzofurans are valuable precursors in cycloaddition reactions, demonstrating how functionalization at one position enables further complex transformations.

The synthesis of the benzofuran nucleus can be influenced by the presence of such groups. In some palladium-catalyzed routes, the presence of electron-withdrawing substituents on the phenyl ring of the starting materials was found to decrease the yield of the resulting benzofuran derivatives. Besides nitro groups, a variety of other functional groups can be installed on the benzofuran ring to enhance chemical diversity. These include, but are not limited to, halogens (e.g., chloro, bromo) and cyano groups.

| Substituent | Position | Synthetic Context/Significance |

|---|---|---|

| Nitro (-NO₂) | C2, C5 | Electron-withdrawing group, key precursor for cycloadditions. |

| Chloro (-Cl) | C5 | Modifies electronic properties and serves as a handle for cross-coupling. |

| Bromo (-Br) | - | Electron-withdrawing group, useful for further functionalization. |

| Cyano (-CN) | - | Strong electron-withdrawing group. |

| Thiophenyl | - | Used in the construction of materials for organic photovoltaics. |

Functionalization of the Phenyl Substituent (e.g., 4-nitrophenyl moiety)

In addition to modifying the core benzofuran structure, the peripheral substituents offer ample opportunities for functionalization. For a compound like this compound, the 4-nitrophenyl moiety at the C2 position is a prime site for chemical elaboration. The synthesis of such 2-(4-nitrophenyl)benzofurans can be accomplished through methods like the Craven reaction.

| Initial Group | Transformation | Resulting Group | Potential for Further Derivatization |

|---|---|---|---|

| Nitro (-NO₂) | Reduction | Amino (-NH₂) | Amidation, Sulfonamidation, Alkylation, Diazotization |

| Nitro (-NO₂) | Nucleophilic Aromatic Substitution (SNAr) | Alkoxy (-OR), Amino (-NR₂) | Cleavage of ethers, further N-alkylation. |

| - | Electrophilic Aromatic Substitution (on the phenyl ring) | Halogenation, Nitration | Further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). |

Advanced Spectroscopic Characterization Techniques in Research on 5 Nitro 2 4 Nitrophenyl 1 Benzofuran

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. These methods probe the vibrational and rotational energy levels of bonds, providing a unique "fingerprint" of the compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy states. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups. For a compound like 5-Nitro-2-(4-nitrophenyl)-1-benzofuran, characteristic absorption bands are expected for the nitro groups, the aromatic rings, and the benzofuran (B130515) core.

Key expected FT-IR absorption bands include the asymmetric and symmetric stretching vibrations of the nitro (NO₂) groups, typically observed in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The presence of aromatic C-H bonds would be indicated by stretching vibrations above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic and furan (B31954) rings would appear in the 1450-1600 cm⁻¹ range. The C-O-C stretching of the furan ring is also a characteristic feature. For instance, in related nitrophenyl-containing compounds, strong absorptions for nitro groups are consistently reported in these regions. researchgate.net

Table 1: Illustrative FT-IR Data for Functional Groups in Aromatic Nitro Compounds

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro (Ar-NO₂) | Asymmetric Stretch | 1560 - 1500 |

| Nitro (Ar-NO₂) | Symmetric Stretch | 1370 - 1300 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Ether (C-O-C) | Stretch | 1260 - 1000 |

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Fingerprinting

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for characterizing the carbon skeleton of aromatic compounds. In the case of this compound, FT-Raman would provide valuable information about the benzofuran and phenyl ring systems.

The symmetric vibrations of the nitro groups, which can be weak in IR spectra, often show strong signals in Raman spectra. The aromatic ring vibrations would also be prominent, providing a detailed fingerprint of the molecule's core structure. Studies on similar molecules, such as 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one, have utilized FT-Raman to analyze the skeletal vibrations of the heterocyclic and phenyl rings. organicchemistrydata.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. The chemical shifts (δ) of the protons in this compound would be significantly influenced by the electron-withdrawing nitro groups and the aromatic ring currents.

The protons on the 4-nitrophenyl group are expected to appear as two distinct doublets in the aromatic region (typically δ 7.0-9.0 ppm), characteristic of a para-substituted benzene (B151609) ring. The protons on the benzofuran moiety would also resonate in this region, with their specific chemical shifts and coupling constants providing information about their positions relative to the nitro group and the furan ring. For example, in related compounds like 5-(4-nitrophenyl)furan-2-carboxylic acid, the protons on the nitrophenyl ring appear as doublets around δ 8.3 and 8.0 ppm. mdpi.com The proton on the furan ring of the benzofuran core would also have a characteristic chemical shift.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. For this compound, the spectrum would show signals for all the carbon atoms in the molecule.

The carbons directly attached to the electron-withdrawing nitro groups would be significantly deshielded and appear at higher chemical shifts (downfield). The carbons of the benzofuran and phenyl rings would resonate in the aromatic region (typically δ 110-160 ppm). The chemical shifts of the carbons in the furan part of the benzofuran system would be characteristic of this heterocyclic ring. In the analysis of 5-(4-nitrophenyl)furan-2-carboxylic acid, the carbon attached to the nitro group is found at approximately δ 147 ppm. mdpi.com

Table 2: Illustrative ¹H and ¹³C NMR Chemical Shift Ranges for Key Structural Motifs

| Structural Motif | Nucleus | Expected Chemical Shift (δ, ppm) |

| 4-Nitrophenyl Ring | ¹H | 8.0 - 8.5 |

| Benzofuran Ring | ¹H | 7.0 - 8.5 |

| Furan Proton | ¹H | ~7.0 |

| 4-Nitrophenyl Ring | ¹³C | 120 - 150 |

| Benzofuran Ring | ¹³C | 110 - 160 |

| Carbon attached to NO₂ | ¹³C | ~145 - 150 |

| Furan Carbons | ¹³C | ~105 - 155 |

Two-Dimensional NMR Techniques (e.g., ¹H-¹³C HMQC)

Two-dimensional NMR techniques are invaluable for complex molecules as they reveal correlations between different nuclei. The ¹H-¹³C Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC) experiment is particularly useful as it shows which protons are directly attached to which carbon atoms.

For this compound, an HMQC spectrum would display cross-peaks connecting the signals of each proton to the signal of the carbon it is bonded to. This allows for the unambiguous assignment of both the ¹H and ¹³C NMR spectra. For instance, the proton signals of the nitrophenyl ring could be definitively correlated with their corresponding carbon signals, confirming their positions in the molecule. Such techniques are standard in the characterization of novel heterocyclic compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the precise molecular weight and exploring the fragmentation pathways of a compound, which aids in its structural confirmation. For this compound, the molecular formula is C₁₄H₈N₂O₅, corresponding to a molecular weight of 284.22 g/mol . chemicalbook.com

In the absence of a publicly available experimental mass spectrum for this specific compound, the fragmentation pattern can be predicted based on the known behavior of nitroaromatic compounds under mass spectrometric conditions. youtube.com The analysis, typically performed using collision-induced dissociation (CID), would likely reveal characteristic losses related to the nitro groups. nih.govnih.gov

Key expected fragmentation steps include:

Loss of a nitro group (NO₂): A primary fragmentation pathway for nitroaromatic compounds is the cleavage of the C-NO₂ bond, resulting in a fragment ion with a mass-to-charge ratio (m/z) corresponding to the loss of 46 Da (M-46). youtube.com

Loss of nitric oxide (NO): Another common fragmentation involves rearrangement and loss of nitric oxide (NO), corresponding to a mass loss of 30 Da (M-30). youtube.com This often occurs after the initial loss of an oxygen atom from the nitro group.

Loss of nitrous acid (HNO₂): In some cases, a neutral loss of HNO₂ (47 Da) can be observed. nih.gov

These fragmentation patterns are diagnostic for the presence and location of the nitro functional groups on the benzofuran skeleton.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Parent Ion (M⁺) | Predicted Fragment | Mass Loss (Da) | Description |

| C₁₄H₈N₂O₅⁺ | [M-NO₂]⁺ | 46 | Loss of a nitro group |

| C₁₄H₈N₂O₅⁺ | [M-NO]⁺ | 30 | Loss of nitric oxide |

| C₁₄H₈N₂O₅⁺ | [M-HNO₂]⁺ | 47 | Neutral loss of nitrous acid |

X-ray Diffraction Analysis for Crystalline Structure Elucidation

While a specific single-crystal X-ray structure for this compound is not available in the cited literature, analysis of closely related structures provides insight into the expected molecular geometry. For instance, the study of other nitrophenyl-substituted heterocycles reveals key structural features. tandfonline.com The analysis of 2-(4-Nitrophenyl)-5-phenylfuran, a related compound, shows a nearly planar molecular skeleton, with a very small dihedral angle between the two aromatic rings. nih.gov

Data from such studies typically includes the crystal system, space group, and unit cell dimensions, which precisely define the crystalline form. tandfonline.comnih.gov

Table 2: Example Crystallographic Data for a Related Compound, 2-(4-Nitrophenyl)-5-phenylfuran

| Parameter | Value |

| Chemical Formula | C₁₆H₁₁NO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.3213 (15) |

| b (Å) | 16.290 (3) |

| c (Å) | 10.904 (2) |

| β (°) ** | 100.81 (3) |

| Volume (ų) ** | 1277.3 (4) |

| Data sourced from a study on a related furan derivative to illustrate typical crystallographic parameters. nih.gov |

The packing of molecules within a crystal is governed by a network of non-covalent intermolecular interactions. Analysis of crystallographic data allows for the detailed characterization of these forces, which include hydrogen bonds, π–π stacking, and van der Waals interactions. mdpi.com

For this compound, the presence of nitro groups and aromatic rings suggests several key interactions would stabilize its crystal structure:

Hydrogen Bonds: Weak C—H···O hydrogen bonds are expected, where hydrogen atoms from the aromatic rings interact with the oxygen atoms of the nitro groups on adjacent molecules. nih.govnih.gov Hirshfeld surface analysis of similar nitro-containing compounds confirms that O···H interactions are often the most significant contributors to crystal packing. rsc.org

π–π Stacking Interactions: The planar aromatic rings (both the benzofuran system and the nitrophenyl group) are likely to engage in π–π stacking interactions with neighboring molecules, further consolidating the crystal packing. nih.govnih.gov These interactions are characterized by centroid-to-centroid distances typically between 3.6 and 3.9 Å. nih.gov

Hirshfeld surface analysis is a powerful tool used to visualize and quantify these varied intermolecular contacts within a crystal. researchgate.netmdpi.com

Circular Dichroism (CD) Spectroscopy for Conformational and Interaction Studies

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light and is highly sensitive to molecular chirality. nih.gov While this compound is itself an achiral molecule, it can produce an induced CD (ICD) signal upon binding to a chiral macromolecule, such as a protein. nih.gov This ICD spectrum provides valuable information about the binding event and any conformational changes that occur in either the small molecule or the protein. researchgate.net

Research on a closely related 4-nitrophenyl-functionalized benzofuran, referred to as BF1, has demonstrated its ability to bind to the model protein Bovine Serum Albumin (BSA). mdpi.comnih.gov The study utilized CD spectroscopy to probe the consequences of this interaction.

The key findings from these CD studies were:

Alteration of Protein Secondary Structure: The binding of the benzofuran derivative was shown to alter the secondary structure of BSA. mdpi.comnih.gov

Changes in Thermal Stability: CD melting experiments, which monitor the ellipticity at a specific wavelength (e.g., 222 nm) as a function of temperature, revealed that the binding of the 4-nitrophenyl benzofuran derivative increased the thermal stability of the BSA protein. nih.gov The melting temperature (Tm) of the BSA-ligand complex was observed to increase by more than 3 °C compared to the unbound protein. mdpi.comnih.gov

These results highlight the utility of CD spectroscopy in confirming protein-ligand interactions and characterizing their thermodynamic and structural consequences. mdpi.com

Table 3: Summary of Circular Dichroism (CD) Study on a 4-Nitrophenyl Benzofuran Derivative (BF1)

| Parameter | Description | Finding | Reference |

| Technique | Circular Dichroism (CD) Spectroscopy | Used to study the interaction between the benzofuran derivative and Bovine Serum Albumin (BSA). | mdpi.comnih.gov |

| Observation | Change in Protein Conformation | The binding of the ligand altered the secondary structure of the BSA protein. | mdpi.comnih.gov |

| Measurement | Thermal Denaturation (CD Melting) | Monitored ellipticity at 222 nm with increasing temperature to determine the melting point (Tm). | nih.gov |

| Key Result | Increased Thermal Stability | The Tm of the BSA-ligand complex increased by > 3 °C relative to unbound BSA. | mdpi.comnih.gov |

Computational and Theoretical Investigations of 5 Nitro 2 4 Nitrophenyl 1 Benzofuran

Density Functional Theory (DFT) Studies for Electronic and Structural Properties

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the properties of molecular systems with a favorable balance between accuracy and computational cost. For complex organic molecules like 5-Nitro-2-(4-nitrophenyl)-1-benzofuran, DFT calculations provide a fundamental understanding of its geometry, electronic landscape, and reactivity.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in a molecule. This process, known as geometry optimization, seeks the minimum energy conformation on the potential energy surface. For derivatives of 2-phenylbenzofuran (B156813), DFT calculations have been successfully employed to predict their molecular structures. mdpi.com

The presence of the nitro groups, particularly the one on the benzofuran (B130515) ring system, can influence the planarity. For instance, in 4,6-dichloro-5-nitrobenzofuroxan, the nitro group is significantly twisted out of the aromatic plane due to steric hindrance from the adjacent chlorine atoms. mdpi.com While this compound lacks such direct steric impediment next to the nitro group on the benzofuran ring, a certain degree of rotational freedom around the C-N bond is expected. A comprehensive conformational analysis would involve rotating the phenyl ring and the nitro groups to identify all possible low-energy conformers and the energy barriers between them.

Table 1: Comparison of Calculated and Experimental Geometrical Parameters for 2-Phenylbenzofuran Note: This table presents data for the parent 2-phenylbenzofuran as a reference for the structural properties of this compound.

| Parameter | GGA-PBE/6-31G(d,p) | BVP86/6-31G(d,p) | meta-GGA-TPSS/6-31G(d,p) | Experimental |

|---|---|---|---|---|

| Bond Lengths (Å) | ||||

| O1-C2 | 1.378 | 1.381 | 1.378 | 1.372 |

| C2-C3 | 1.374 | 1.376 | 1.375 | 1.356 |

| C3-C9 | 1.436 | 1.438 | 1.437 | 1.434 |

| Bond Angles (˚) | ||||

| O1-C2-C3 | 111.3 | 111.2 | 111.3 | 111.1 |

| C2-C3-C9 | 106.1 | 106.1 | 106.1 | 106.3 |

| Dihedral Angle (˚) |

The electronic properties of a molecule are governed by the distribution of its electrons, which can be described by molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance as they are the primary orbitals involved in chemical reactions and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability.

For 2-phenylbenzofuran derivatives, DFT calculations have shown that the HOMO and LUMO are typically delocalized over the entire π-conjugated system of the benzofuran and phenyl rings. nih.gov The introduction of electron-donating or electron-withdrawing substituents can significantly alter the energies of these orbitals. In the case of this compound, the two nitro groups, being strong electron-withdrawing groups, are expected to lower the energies of both the HOMO and LUMO and reduce the HOMO-LUMO gap compared to the unsubstituted 2-phenylbenzofuran. A smaller HOMO-LUMO gap generally implies a higher chemical reactivity and a greater ease of electronic excitation.

Table 2: Calculated Electronic Properties of 2-Phenylbenzofuran Derivatives Note: This table provides a reference for the electronic properties of substituted 2-phenylbenzofurans.

| Derivative | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 2-Phenylbenzofuran | -5.89 | -1.34 | 4.55 |

| 2-(4-Hydroxyphenyl)benzofuran | -5.67 | -1.23 | 4.44 |

| 2-(4-Nitrophenyl)benzofuran* | Expected to be lower than 2-phenylbenzofuran | Expected to be lower than 2-phenylbenzofuran | Expected to be smaller than 2-phenylbenzofuran |

Data for 2-(4-Nitrophenyl)benzofuran is inferred based on the electronic effects of the nitro group.

Computational methods can predict various spectroscopic parameters, which can be invaluable for the identification and characterization of new compounds.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are instrumental in assigning experimental spectra. For complex structures, where spectral overlap is common, calculated shifts can help to resolve ambiguities.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities, which aids in the assignment of experimental IR spectra. For this compound, characteristic vibrational modes would include the symmetric and asymmetric stretching of the nitro groups, C-N stretching, and vibrations of the benzofuran and phenyl rings.

UV-Vis Spectroscopy: The electronic absorption spectrum in the ultraviolet-visible (UV-Vis) region is determined by the electronic transitions between molecular orbitals. Time-dependent DFT (TD-DFT) is commonly used to predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. The introduction of nitro groups is known to cause a bathochromic (red) shift in the absorption spectra of aromatic compounds due to the extension of the π-conjugated system and the lowering of the LUMO energy. aimspress.com

Computational chemistry can also be used to model the pathways of chemical reactions, providing insights into the energies of reactants, products, intermediates, and transition states. For the synthesis of benzofuran derivatives, various reaction mechanisms have been proposed. researchgate.net DFT calculations can be used to evaluate the feasibility of these proposed pathways by calculating the activation energies associated with each step.

Furthermore, understanding the reactivity of this compound is crucial for predicting its behavior in different chemical environments. For instance, studies on the antioxidant properties of 2-phenylbenzofuran derivatives have used DFT to investigate the mechanisms of free radical scavenging, such as the Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET) pathways. nih.govmdpi.com Similar studies could be performed on this compound to elucidate its potential reactivity.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

While DFT calculations provide information on static molecular properties, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling (without specific biological outcomes)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with a particular property, such as their reactivity or a specific biological activity. These models are built using molecular descriptors, which are numerical values that encode different aspects of the molecular structure.

For benzofuran and nitrofuran derivatives, numerous QSAR studies have been conducted to predict their activities. nih.govmdpi.com These studies have identified a range of important descriptors, including:

Physicochemical descriptors: such as molecular weight (MW), molar refractivity (MR), and the logarithm of the partition coefficient (logP). nih.gov

Topological descriptors: which describe the connectivity of atoms in the molecule.

Quantum chemical descriptors: derived from DFT calculations, such as the energies of the HOMO and LUMO, the HOMO-LUMO gap, and atomic charges.

By developing QSAR models for a class of compounds that includes this compound, it would be possible to predict its properties without the need for direct experimental measurement. These models can also provide insights into the structural features that are most important for a given property, thereby guiding the design of new molecules with desired characteristics.

Table 3: Common Descriptors Used in QSAR Studies of Benzofuran Derivatives

| Descriptor Class | Examples |

|---|---|

| Physicochemical | Molecular Weight (MW), Molar Refractivity (MR), Parachor (Pc), Surface Tension (St), Density (D), LogP |

| Quantum Chemical | HOMO Energy, LUMO Energy, HOMO-LUMO Gap, Dipole Moment, Atomic Charges |

| Topological | Wiener Index, Balaban Index, Kier & Hall Shape Indices |

Molecular Docking Studies to Investigate Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking studies are employed to simulate its interaction with the binding sites of various proteins. These simulations are fundamental in predicting the compound's ability to modulate the function of these proteins.

The process involves placing the 3D structure of this compound into the binding site of a target protein and evaluating the geometric and energetic fit. While specific, detailed molecular docking research exclusively focused on this compound is not widely available in the public domain, the general principles of such studies can be described. For instance, a study on a related 4-nitrophenyl-functionalized benzofuran derivative, designated as BF1, investigated its binding to bovine serum albumin (BSA), a common model protein in such studies. nih.govnih.govnih.govresearchgate.net This type of research provides a framework for how this compound would be computationally evaluated.

Prediction of Ligand-Target Binding Modes

A primary goal of molecular docking is to predict the binding mode of a ligand within a protein's active site. This prediction illustrates the specific orientation and conformation of the ligand that results in the most stable complex. The analysis identifies key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein.

For a compound like this compound, computational models would predict how its distinct structural features—the benzofuran core, the two nitro groups, and the phenyl ring—engage with the protein's binding pocket. For example, the nitro groups could act as hydrogen bond acceptors, while the aromatic rings would likely participate in hydrophobic or π-π stacking interactions. In a study involving the related benzofuran derivative BF1 and bovine serum albumin, it was predicted that the ligand would be preferentially housed in the interior of the protein's structure. nih.govnih.govnih.gov This suggests a binding mode dominated by interactions within a hydrophobic pocket.

Table 1: Predicted Interaction Types for this compound

| Functional Group | Potential Interaction Type |

| Nitro Groups | Hydrogen Bond Acceptor |

| Benzofuran Ring | Hydrophobic, π-π Stacking |

| Phenyl Ring | Hydrophobic, π-π Stacking |

This table represents a generalized prediction based on the chemical structure, as specific docking studies for this compound were not found.

Estimation of Binding Affinities and Energetics

Beyond predicting the binding pose, molecular docking algorithms calculate a scoring function to estimate the binding affinity between the ligand and the protein. This score, often expressed in units of energy (e.g., kcal/mol), represents the predicted strength of the interaction. A lower (more negative) binding energy generally indicates a more stable and potentially stronger interaction.

These estimations are critical for ranking potential compounds and prioritizing them for further experimental testing. For the related compound BF1, its interaction with bovine serum albumin was not only predicted computationally but also confirmed experimentally, showing a high affinity with a dissociation constant (kD) in the nanomolar range (28.4 ± 10.1 nM). nih.govnih.gov Such studies demonstrate the synergy between computational predictions and experimental validation. The binding energy values derived from docking simulations for this compound would be compared against known inhibitors or native ligands of a target protein to gauge its potential efficacy.

Table 2: Representative Binding Affinity Data from a Related Benzofuran Study

| Compound | Target Protein | Predicted Binding Affinity (Method) | Experimentally Determined Affinity (kD) | Reference |

| BF1 (a 4-nitrophenyl-functionalized benzofuran) | Bovine Serum Albumin | Favorable (Docking Simulation) | 28.4 ± 10.1 nM | nih.govnih.govafricanjournalofbiomedicalresearch.com |

Applications in Advanced Materials Science and Chemical Technologies Involving 5 Nitro 2 4 Nitrophenyl 1 Benzofuran

Design and Development of Optoelectronic Materials

The quest for novel materials with tailored optical and electronic properties is a driving force in materials science. Compounds with donor-π-acceptor architectures are of particular interest for applications in nonlinear optics and photoresponsive systems. The structure of 5-Nitro-2-(4-nitrophenyl)-1-benzofuran, featuring electron-withdrawing nitro groups and a conjugated π-system, suggests its potential in this domain.

Chromophore Design for Photoresponsive Systems

A chromophore is the part of a molecule responsible for its color and its interaction with light. The design of chromophores for photoresponsive systems, particularly those that can be activated by light, is a field of intense research. A closely related compound, 2-(4-nitrophenyl)benzofuran (NPBF), has been specifically designed as a new chromophore for two-photon (TP) uncaging using near-infrared (NIR) light. nih.govrsc.org This process involves the use of a photoremovable protecting group (PPG) to "cage" a biologically active molecule, rendering it inactive until released by a pulse of light. nih.govsemanticscholar.org

The design of NPBF was based on creating a dipolar donor-π-acceptor skeleton with a cyclic stilbene-like structure to enhance its two-photon absorption cross-section. semanticscholar.org The extension of the π-conjugation system is a known strategy to shift the absorption maximum to longer wavelengths and improve two-photon properties. semanticscholar.org While direct studies on this compound are not extensively reported, the addition of a second nitro group at the 5-position of the benzofuran (B130515) ring would further enhance the electron-accepting nature of the chromophore. This modification is expected to influence the intramolecular charge transfer (ICT) characteristics, which are crucial for the photophysical properties of such molecules. semanticscholar.org The study of nitrodibenzofuran (NDBF) as a photoremovable protecting group for thiols in peptides further highlights the utility of nitroaromatic systems in creating photoresponsive materials. researchgate.net

Investigations into Two-Photon Absorption (TPA) Properties

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, allowing for excitation with lower-energy (typically NIR) light. This has significant advantages in biological imaging and therapy, including deeper tissue penetration and reduced photodamage. semanticscholar.orgumn.edu The TPA properties of chromophores are quantified by the TPA cross-section (σ₂), with higher values indicating greater efficiency.

For the related chromophore 2-(4-nitrophenyl)benzofuran (NPBF), the TPA cross-sections were determined to be 18 GM at 720 nm and 54 GM at 740 nm in DMSO (where 1 GM = 1 × 10⁻⁵⁰ cm⁴·s·photon⁻¹). nih.govrsc.org The two-photon uncaging of a caged benzoate (B1203000) using the NPBF chromophore resulted in the quantitative production of benzoic acid with an efficiency (δu) of approximately 5.0 GM at 740 nm. nih.govrsc.org Furthermore, the two-photon fragmentation of an EGTA unit was observed with a δu of 16 GM. nih.govrsc.org

| Property | Value | Wavelength | Reference |

| TPA Cross-Section (σ₂) | 18 GM | 720 nm | nih.govrsc.org |

| TPA Cross-Section (σ₂) | 54 GM | 740 nm | nih.govrsc.org |

| Uncaging Efficiency (δu) of benzoate | ~5.0 GM | 740 nm | nih.govrsc.org |

| Uncaging Efficiency (δu) of EGTA | 16 GM | 740 nm | nih.govrsc.org |

Studies on other nitrofuran derivatives have also demonstrated their potential as TPA materials. For instance, nitrofurantoin (B1679001) and quinifuryl exhibit peak TPA cross-sections of 20 GM and 64 GM, respectively. nih.gov The differences in these values are attributed to their distinct conjugation lengths, highlighting the importance of molecular structure in determining TPA properties. nih.gov It is theorized that the introduction of a nitro group at the 5-position of the 2-(4-nitrophenyl)benzofuran scaffold would modulate the electronic structure, potentially leading to altered TPA cross-sections and uncaging efficiencies.

Exploration as Fluorescent Probes and Sensors

Fluorescent probes are molecules that exhibit a change in their fluorescence properties in response to a specific analyte or environmental change. The development of such probes is crucial for detecting and imaging various chemical species in biological and environmental systems. While direct application of this compound as a fluorescent probe is not widely documented, the structural motifs present in the molecule suggest its potential in this area.

The nitrophenyl group is a well-known fluorescence quencher. This property can be exploited in the design of "turn-on" fluorescent probes, where the cleavage or transformation of the nitrophenyl moiety by an analyte leads to a significant increase in fluorescence. For example, a novel detection method for organophosphate neurotoxins has been developed based on the fluorescence quenching of a coumarin (B35378) derivative by p-nitrophenol, a hydrolysis product of these toxins. nih.gov This indicates that the 4-nitrophenyl group in the target compound could act as a recognition and quenching unit.

Furthermore, a chemosensor containing a 5-(4-nitrophenyl)-2-furan group has been developed for the dual-channel sensing of mercury ions. mdpi.com The mechanism involves the disruption of an intramolecular charge transfer (ICT) state upon interaction with mercury, leading to a detectable signal. mdpi.com This demonstrates the utility of the nitrophenyl-furanoid scaffold in sensor design. Given that this compound possesses a similar electronic framework, it could potentially be explored for the development of fluorescent probes for various analytes.

Role as Building Blocks in Supramolecular Assemblies and Crystal Engineering

Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular building blocks held together by non-covalent interactions. Crystal engineering, a subfield of supramolecular chemistry, focuses on the design of crystalline solids with desired properties. The structure of this compound, with its rigid planar core and polar nitro groups, makes it an interesting candidate for a tecton (building block) in crystal engineering.

Studies on related compounds provide insight into the potential intermolecular interactions. For instance, the crystal structure of 5-(4-nitrophenyl)furan-2-carboxylic acid reveals an abundance of strong intermolecular contacts, including a complex network of hydrogen bonds and tight π-π stacking forces. mdpi.com Similarly, the crystal structure of 5-nitro-1-benzofuran-2(3H)-one shows that the essentially planar molecules form stacks with intercentroid separations between overlapping benzene (B151609) rings of 3.6594 (12) Å and 3.8131 (12) Å. nih.gov These molecules are further linked by weak C-H···O hydrogen bonds. nih.gov

These findings suggest that this compound is likely to participate in a variety of intermolecular interactions, including π-π stacking involving the benzofuran and nitrophenyl rings, as well as hydrogen bonding involving the nitro groups as acceptors. These directional interactions could be exploited to construct well-defined supramolecular architectures, such as one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks. The ability to control the solid-state packing of such molecules is important for tuning their bulk properties, including their optical and electronic characteristics.

Investigation of Compound as Precursors for Other Advanced Chemical Structures

Benzofuran derivatives are valuable intermediates in organic synthesis, serving as precursors for a wide range of more complex molecules, including pharmaceuticals and functional materials. nih.govajphs.com The nitro groups in this compound are particularly useful functional groups that can be readily transformed into other functionalities, such as amino groups, which can then be further elaborated.

The reduction of nitro groups to amines is a common and versatile transformation. The resulting amino-substituted 2-phenylbenzofurans could serve as building blocks for the synthesis of novel dyes, polymers, or pharmacologically active compounds. For instance, the synthesis of substituted-5-nitrobenzofuran-2-yl-carbamides has been achieved from a 5-nitrobenzofuran-2-carboxyazide precursor. ajphs.com This demonstrates the utility of the 5-nitrobenzofuran (B105749) moiety as a platform for chemical diversification.

Furthermore, the 5-nitrobenzofuran scaffold is a key component in the synthesis of the drug dronedarone. nih.gov This highlights the importance of nitro-substituted benzofurans as advanced precursors in medicinal chemistry. The synthesis of 2-benzylbenzofuran derivatives from nitroalkene precursors further illustrates the diverse synthetic pathways available for constructing functionalized benzofuran systems. researchgate.net The presence of two nitro groups in this compound offers the potential for selective or differential reduction, leading to a variety of di-functionalized intermediates for the construction of complex molecular architectures.

Future Research Directions and Unaddressed Challenges for 5 Nitro 2 4 Nitrophenyl 1 Benzofuran Research

Development of Green and Sustainable Synthetic Routes with High Atom Economy

A primary challenge in organic synthesis is the development of environmentally benign processes. The concept of atom economy, which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, is a cornerstone of green chemistry. jocpr.comskpharmteco.com Traditional multi-step syntheses of complex molecules like 5-Nitro-2-(4-nitrophenyl)-1-benzofuran often suffer from low atom economy, generating significant waste.

Future research must focus on designing synthetic pathways that maximize atom economy. primescholars.com This involves prioritizing reaction types like additions and cycloadditions over substitutions and eliminations. primescholars.com For benzofuran (B130515) synthesis, many established methods involve transition-metal catalyzed cyclizations. mdpi.com A common route involves the Sonogashira cross-coupling of a substituted phenol (B47542) with a terminal alkyne, followed by cyclization. wikipedia.orgorganic-chemistry.org

Table 1: Comparison of Catalytic Systems for Benzofuran Synthesis

| Catalyst System | Reaction Type | Advantages | Challenges for Green Synthesis |

|---|---|---|---|

| Palladium/Copper | Sonogashira Coupling/Cyclization wikipedia.org | High efficiency, broad substrate scope. | Use of expensive and toxic heavy metals, often requires anhydrous/anaerobic conditions. organic-chemistry.orgsci-hub.se |

| Nickel | Intramolecular Nucleophilic Addition | Utilizes a less expensive metal catalyst. | May require specific ligands and conditions. |

| Gold/Silver | Alkyne-Quinone Coupling mdpi.com | Can promote unique cyclization pathways. | High cost of catalysts. |

| Metal-Free | Oxidative or Photocyclizations mdpi.com | Avoids heavy metal contamination. | May require stoichiometric oxidants or specialized equipment. |

The development of one-pot reactions, where multiple synthetic steps are carried out in the same reactor, represents a significant step towards sustainability. An efficient one-pot method for synthesizing 5-nitro-2-substituted benzo[b]furans has been reported using a Pd/Cu catalytic system. acs.org Future work should aim to replace these catalysts with more abundant and less toxic alternatives, explore solvent-free reaction conditions, or utilize aqueous media to enhance the green credentials of the synthesis. jbiochemtech.comnumberanalytics.com

Advancements in Real-time Spectroscopic Monitoring of Reaction Kinetics

Understanding the mechanism and kinetics of a chemical reaction is crucial for optimization, ensuring safety, and scaling up production. Real-time monitoring provides invaluable data on the concentration of reactants, intermediates, and products as the reaction progresses. Techniques like in-operando Flow Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy have been successfully used to unravel the mechanisms of other heterocyclic syntheses, such as for benzoxazoles. nih.gov

For the synthesis of this compound, particularly via pathways like the Sonogashira coupling and subsequent cyclization, real-time monitoring is an unaddressed area. nih.gov Such studies could:

Identify and characterize transient intermediates.

Determine the rate-determining step of the reaction sequence. nih.gov

Optimize reaction conditions (temperature, catalyst loading, reaction time) for maximum yield and purity.

Detect catalyst deactivation or side-product formation in real-time. sci-hub.se

Implementing flow chemistry setups integrated with spectroscopic tools (e.g., Flow-FTIR, Flow-NMR, or UV-Vis) would be a significant advancement. nih.govnih.gov This approach would allow for precise control over reaction parameters and the rapid collection of kinetic data, accelerating the development of a robust and efficient manufacturing process for this compound and its derivatives. nih.gov

Integration of Machine Learning and Artificial Intelligence in Compound Design and Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research, particularly in drug discovery and materials science. research.googleyoutube.com These computational tools can predict the properties of molecules, screen vast virtual libraries, and propose novel structures with desired characteristics, drastically reducing the time and cost of experimental work. youtube.com

For nitroaromatic compounds, ML-based Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict properties like mutagenicity and toxicity based on molecular descriptors. acs.orgnih.govmdpi.comresearchgate.net These models can be trained on existing data to assess the potential biological hazards of new compounds like this compound before they are even synthesized. nih.gov

Future research should leverage AI and ML in several ways:

Property Prediction: Develop specific QSAR models to predict the electronic, optical, and biological properties of this compound and its potential derivatives. This could help identify promising candidates for specific applications. research.google

Generative Models: Use deep learning techniques, such as generative adversarial networks (GANs) or variational autoencoders (VAEs), to design new benzofuran derivatives with optimized properties (e.g., enhanced biological activity, improved solubility). youtube.com

Reaction Optimization: Employ ML algorithms to analyze data from real-time monitoring (as discussed in 6.2) to predict optimal reaction conditions for synthesis.

By integrating these in silico methods, researchers can create a more efficient, data-driven cycle of design, synthesis, and testing, accelerating the discovery of new applications for this compound. youtube.com

Exploration of New Functional Applications in Emerging Technologies

The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including anticancer, antibacterial, antiviral, and anti-inflammatory properties. rsc.orgmdpi.comnih.gov The presence of two nitro groups and a biphenyl-like structure in this compound suggests several avenues for exploration.

Table 2: Potential Applications of this compound

| Application Area | Rationale | Supporting Evidence for Benzofurans |

|---|---|---|

| Medicinal Chemistry | ||

| Anticancer Agents | 2-Arylbenzofurans and nitro-substituted heterocycles are known to possess antitumor properties. nih.govresearchgate.net | Benzofuran derivatives show activity against various cancer cell lines. nih.gov Some act as kinase inhibitors. nih.gov |

| Antimicrobial Agents | Nitrofurans are a known class of antibacterial agents. researchgate.net | 5-Nitrobenzofurans exhibit antibacterial activity. acs.org |

| Anti-inflammatory/Antioxidant | 2-Arylbenzofurans isolated from natural sources have shown antioxidant and anti-inflammatory effects. nih.gov | Derivatives tested for these activities show promise. nih.gov |

| Anti-neurodegenerative Agents | Benzofuran derivatives have been investigated as acetylcholinesterase inhibitors for Alzheimer's disease treatment. nih.govmdpi.com | Some analogs show potent anti-amyloid aggregation activity. nih.gov |

| Materials Science | ||

| Organic Electronics | Extended π-conjugated systems are often used in organic semiconductors. | Thiophene-substituted benzofurans are used in organic field-effect transistors (OFETs). mdpi.com |

Future research should involve systematic screening of this compound for these activities. Its antiproliferative effects on various cancer cell lines should be investigated, along with its potential as an antimicrobial agent against resistant strains. Furthermore, its electronic and photophysical properties should be characterized to assess its suitability for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or photovoltaics. mdpi.com

Addressing Complex Derivatization Challenges for Enhanced Molecular Diversity

While this compound is a specific molecule, its true potential may lie in its use as a scaffold for creating a library of related compounds. Derivatization—the process of synthetically modifying a core structure—is key to exploring structure-activity relationships (SAR) and optimizing properties. However, the structure of this compound presents several challenges.

The two nitro groups are strongly electron-withdrawing, which deactivates the aromatic rings towards electrophilic substitution. Conversely, they activate the rings towards nucleophilic aromatic substitution. The benzofuran ring itself has distinct reactivity at its C2 and C3 positions. acs.org

Key challenges and future research directions in derivatization include:

Selective Reduction: Developing methods to selectively reduce one nitro group while leaving the other intact would create valuable amino-nitro intermediates, which are versatile building blocks for further functionalization (e.g., via diazotization or amide coupling).

C-H Functionalization: Exploring modern C-H activation/functionalization strategies to directly attach new substituents to the benzene (B151609) or benzofuran rings, bypassing the need for pre-functionalized starting materials. This would be a highly atom-economical approach.

Modifying the Phenyl-Benzofuran Linkage: The synthesis often involves coupling a phenol with a phenyl-containing fragment. researchgate.net Using different substituted phenols or different substituted phenylacetylenes in the initial synthesis is the most straightforward way to achieve diversity at these positions.

Navigating Ring Reactivity: The electron-deficient nature of the scaffold may complicate traditional benzofuran reactions. Research is needed to understand how the nitro groups influence the reactivity of the furan (B31954) moiety within the benzofuran system.

Overcoming these synthetic hurdles will be critical to unlocking the full potential of the this compound scaffold and generating new molecules with tailored functions for medicine and technology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.